EBELACTONE B
Overview
Description
Ebelactone B is a naturally occurring compound produced by the actinomycete Streptomyces aburaviensis . It is a member of the β-lactone family, characterized by a four-membered lactone ring. This compound is known for its potent inhibitory activity against esterases, lipases, and other enzymes . This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ebelactone B can be synthesized through various approaches. One notable method involves the use of three key fragments: an aldehyde, an allenylsilane, and another aldehyde . These fragments are sequentially coupled, with stereochemistry controlled by highly stereoselective reactions such as enolate methylations and hydroboration . The final steps involve the removal of superfluous groups and the formation of the β-lactone ring .
Industrial Production Methods
Industrial production of this compound typically involves fermentation using Streptomyces aburaviensis . The fermentation broth is extracted, and the compound is purified using chromatographic techniques . This method leverages the natural biosynthetic pathways of the microorganism to produce this compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
Ebelactone B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: The lactone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted lactones.
Scientific Research Applications
Ebelactone B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying β-lactone chemistry and enzyme inhibition.
Biology: Investigated for its role in microbial communication and quorum sensing.
Medicine: Potential therapeutic agent for treating diseases involving esterases and lipases.
Industry: Used in the development of enzyme inhibitors for industrial processes.
Mechanism of Action
Ebelactone B exerts its effects by inhibiting enzymes such as esterases and lipases . It forms a covalent bond with the active site serine residue of the enzyme, leading to irreversible inhibition . This mechanism involves the formation of a stable acyl-enzyme intermediate, which prevents the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Similar Compounds
Ebelactone A: Another β-lactone produced by Streptomyces aburaviensis with similar enzyme inhibitory activity.
Lipstatin: A β-lactone known for its potent inhibition of pancreatic lipase.
Hymeglusin: A β-lactone that inhibits HMG-CoA synthase, an enzyme in the mevalonate pathway.
Uniqueness of Ebelactone B
This compound is unique due to its specific inhibitory activity against a broad range of esterases and lipases . Its structural features, such as the presence of multiple hydroxyl groups and a hydrophobic tail, contribute to its potent biological activity . Additionally, its ability to modulate the mTOR pathway distinguishes it from other β-lactones .
Properties
IUPAC Name |
3-ethyl-4-[(E)-9-hydroxy-4,6,8,10-tetramethyl-7-oxododec-4-en-2-yl]oxetan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O4/c1-8-13(4)18(22)16(7)19(23)14(5)10-12(3)11-15(6)20-17(9-2)21(24)25-20/h10,13-18,20,22H,8-9,11H2,1-7H3/b12-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBMQQNYLCPCHS-ZRDIBKRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(OC1=O)C(C)CC(=CC(C)C(=O)C(C)C(C(C)CC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1C(OC1=O)C(C)C/C(=C/C(C)C(=O)C(C)C(C(C)CC)O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76808-15-6 | |
Record name | EBELACTONE B | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335651 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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